Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine
Description
Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine is a tertiary amine featuring a cycloheptyl group attached to a benzylamine scaffold, with an imidazole ring substituted at the para position of the benzyl moiety. This compound is structurally characterized by:
- Cycloheptyl group: A seven-membered cycloalkyl substituent contributing steric bulk and lipophilicity.
- Imidazol-1-yl substituent: Enhances hydrogen-bonding capabilities and electronic interactions due to the heterocycle’s nitrogen atoms.
Properties
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-2-4-6-16(5-3-1)19-13-15-7-9-17(10-8-15)20-12-11-18-14-20/h7-12,14,16,19H,1-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEJCVWTFHXOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
4-Chlorobenzylamine undergoes nucleophilic substitution with imidazole in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 120°C for 24 hours. The reaction proceeds via a Ullmann-type coupling mechanism, yielding 4-(1H-imidazol-1-yl)benzylamine with a reported efficiency of 65–72%.
Key Conditions
Direct Formylation and Cyclization
An alternative route involves the formylation of 4-aminobenzylamine followed by cyclization with ammonium acetate. 4-Aminobenzylamine reacts with trimethyl orthoformate in acetic acid to generate 4-formamidobenzylamine, which undergoes cyclization with ammonium acetate at 150°C to form the imidazole ring. This method achieves a moderate yield of 58%.
Key Conditions
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Reductive Amination
The reaction proceeds via imine formation between the aldehyde and cycloheptylamine, followed by selective reduction of the C=N bond. NaBH₃CN’s selectivity for imines over aldehydes prevents over-reduction. Acidic workup (e.g., HCl) protonates the amine, facilitating isolation.
Palladium-Catalyzed Coupling
The Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate. Cycloheptylamine coordinates to Pd, followed by deprotonation and reductive elimination to yield the coupled product. Microwave irradiation accelerates ligand exchange and elimination, enhancing yield.
Scalability and Industrial Considerations
The nucleophilic substitution route (Method 2.2) offers the highest scalability due to its simplicity and compatibility with continuous flow systems. However, reductive amination (Method 2.1) is preferred for high-purity applications, as chromatography-free isolation is achievable via acid-base extraction .
Chemical Reactions Analysis
Types of Reactions: Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Key Compounds
Q & A
Q. What are the optimized synthetic routes for Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Coupling reactions : Use palladium or copper catalysts to form the benzyl-imidazole core .
- Amine functionalization : Cycloheptyl groups are introduced via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) to prevent oxidation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of intermediates.
- Temperature control : Maintain 60–80°C during imidazole ring formation to minimize side reactions . Yields (~40–65%) depend on catalyst efficiency and purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazole ring and cycloheptyl substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for halogenated analogs .
- HPLC : Purity assessment (>95% required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
- X-ray crystallography : Resolves conformational flexibility of the cycloheptyl group in solid-state structures .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against histamine receptors or kinases due to structural mimicry of imidazole-containing pharmacophores .
- Antifungal activity : Use Candida albicans models, noting that cycloheptyl derivatives show moderate-to-strong growth inhibition (IC₅₀: 10–50 µM) .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to establish safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?
- Core modifications : Replace the cycloheptyl group with smaller rings (e.g., cyclopentyl) to reduce steric hindrance and improve binding to hydrophobic enzyme pockets .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to enhance metabolic stability .
- Quantitative SAR (QSAR) : Use computational models (e.g., molecular docking with AutoDock Vina) to predict binding affinities to histamine H₃ receptors .
Q. What mechanistic insights explain contradictory data in its biological activity across studies?
Discrepancies may arise from:
- Assay conditions : Variations in pH (e.g., histamine receptor assays at pH 7.4 vs. 6.8) alter protonation states of the imidazole ring, affecting binding .
- Cell permeability : LogP values >3.5 (calculated via ChemDraw) may limit intracellular uptake in certain models, leading to false negatives .
- Metabolic instability : Rapid hepatic clearance (observed in microsomal assays) reduces bioavailability in vivo despite strong in vitro activity .
Q. How can in vivo pharmacokinetic challenges be addressed for this compound?
- Prodrug strategies : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance oral absorption .
- Nanoparticle encapsulation : Use liposomal carriers to improve solubility and prolong half-life .
- Metabolic profiling : Conduct LC-MS/MS studies to identify cytochrome P450 metabolites and guide structural refinements .
Q. What computational tools are recommended for predicting off-target interactions?
- Molecular dynamics simulations : Analyze binding persistence to off-target kinases (e.g., EGFR) using GROMACS .
- Pharmacophore mapping : Compare with databases like ChEMBL to flag potential cross-reactivity with adrenergic or serotonin receptors .
- Toxicity prediction : Apply ADMET predictors (e.g., admetSAR) to estimate hepatotoxicity and hERG channel inhibition risks .
Methodological Notes
- Safety protocols : Handle with nitrile gloves and under fume hoods due to potential skin/eye irritation .
- Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm synthetic success .
- Contradiction resolution : Replicate conflicting studies under standardized conditions (e.g., fixed pH, cell lines) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
